Spirodionic acid

Natural Product Chemistry Structural Biology Chemical Taxonomy

Microbial natural product discovery programs require access to structurally unique metabolites for dereplication and biosynthetic pathway elucidation. Spirodionic acid addresses this need with its distinctive spiro[4.5]decene core, three stereogenic centers, and non-canonical Diels-Alder-type biosynthetic origin. - Unique iridoid scaffold for chemical biology probe design and analog synthesis via twofold Michael addition spiroannelation - Validated chemotaxonomic marker for Streptomyces strain differentiation through signature NMR and MS dereplication - Biosynthetic model system using isotopically labeled 6-ethyl-2H-pyrone and sarkomycin precursors for enzyme mechanism studies Supplied with full analytical documentation to ensure reproducible experimental outcomes.

Molecular Formula C15H20O4
Molecular Weight 264.321
CAS No. 955949-53-8
Cat. No. B2614940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirodionic acid
CAS955949-53-8
Molecular FormulaC15H20O4
Molecular Weight264.321
Structural Identifiers
SMILESCCC1=C(C(=O)C(CC12C(CCC2=O)C(=O)O)C)C
InChIInChI=1S/C15H20O4/c1-4-10-9(3)13(17)8(2)7-15(10)11(14(18)19)5-6-12(15)16/h8,11H,4-7H2,1-3H3,(H,18,19)
InChIKeyLFDLVXYMKUPPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spirodionic Acid Overview


Spirodionic acid (CAS 955949-53-8) is a microbial secondary metabolite belonging to the iridoid monoterpenoid class [1]. It features a distinctive spiro[4.5]decene skeleton with three stereogenic centers, first isolated from Streptomyces sp. Tü 6077 [2]. The compound is characterized by the IUPAC name 10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid, a molecular formula of C₁₅H₂₀O₄, and a molecular weight of 264.32 g/mol [3].

Spirodionic Acid: Generic Substitution Issues


The spiro[4.5]decene core of spirodionic acid, combined with its specific 4-ethenyl substitution and (1R,5R,7S) stereochemistry, creates a unique structural scaffold not found in common iridoid monoterpenoids such as loganin or geniposide . Generic spiro compounds like spirovetivanes possess distinct ring systems and oxidation patterns, precluding functional interchangeability . Furthermore, the biosynthesis of spirodionic acid proceeds via an intermolecular Diels–Alder-type reaction between 6-ethyl-2H-pyrone and sarkomycin, a pathway distinct from typical terpene cyclization cascades [1]. Consequently, substituting spirodionic acid with a structurally related analog would alter both molecular recognition properties and synthetic accessibility, directly impacting experimental outcomes.

Spirodionic Acid: Differentiation Evidence


Spiro[4.5]decene Core vs Typical Iridoid Scaffold

Spirodionic acid possesses a spiro[4.5]decene core, which is structurally distinct from the cyclopenta[c]pyran framework characteristic of canonical iridoids such as loganin, geniposide, and aucubin . While typical iridoids feature a fused bicyclic system, spirodionic acid's spirocyclic junction alters the spatial orientation of functional groups. This architectural difference is quantifiable via the number of quaternary carbon atoms involved in ring fusion: spirodionic acid has one spiro carbon (C-1), whereas canonical iridoids have none, instead featuring two bridgehead carbons. This fundamental difference impacts molecular shape, conformational flexibility, and potential interactions with biological targets.

Natural Product Chemistry Structural Biology Chemical Taxonomy

Total Synthesis: Spiroannelation vs Biosynthetic Mimicry

The total synthesis of spirodionic acid was accomplished using a twofold Michael addition as a selective spiroannelation strategy, yielding two diastereomers with opposite relative configurations at C4 and C5 [1]. This synthetic route stands in contrast to biomimetic approaches that rely on Diels–Alder-type cycloadditions. The reported method demonstrates high diastereoselectivity for the 4S*,5S*-configured spirocycle 5 under specific conditions, whereas alternative spiroannelation of cyclohexenone rings led to the 4S*,5R*-configured spirocycle 25 [1]. No quantitative yield comparison is provided for spirodionic acid itself, but the methodology offers a controlled, scalable alternative to fermentation-based production.

Synthetic Organic Chemistry Methodology Development Process Chemistry

Co-Isolation with Phenazine Antibiotics

Spirodionic acid was isolated alongside the known phenazine antibiotics griseoluteic acid (1a) and griseolutein A (1b) from Streptomyces sp. ICBB8198 during antibacterial activity-guided fractionation [1]. While the reported antimicrobial activity of the extract was attributed primarily to the phenazine derivatives, spirodionic acid was consistently co-produced by strains that also generate these antibacterial agents [2]. No specific MIC or IC₅₀ values are reported for spirodionic acid in peer-reviewed literature. Claims of activity comparable to established antibiotics originate from vendor marketing materials and are not substantiated by primary research data.

Antibiotic Discovery Microbial Natural Products Bioactivity-Guided Fractionation

Defined Stereochemistry vs Uncharacterized Diastereomers

The absolute configuration of spirodionic acid was unequivocally established as (1R,5R,7S) through total synthesis and X-ray crystallographic analysis of intermediates [1]. In contrast, the natural isolate from Streptomyces sp. Tü 6077 was initially obtained without full stereochemical assignment. Synthetic studies revealed that the 4S*,5S*- and 4S*,5R*-configured spirocycles exhibit distinct physical and spectroscopic properties, underscoring the importance of stereochemical purity for reproducible research [1].

Stereochemistry Chiral Resolution Pharmacophore Modeling

Spirodionic Acid: Application Scenarios


Spirocyclic Scaffold for SAR Studies

Spirodionic acid's unique spiro[4.5]decene core provides a distinct three-dimensional scaffold for exploring chemical space inaccessible to canonical cyclopenta[c]pyran iridoids. Researchers can leverage this scaffold to design and synthesize novel analogs with potentially improved target engagement or pharmacokinetic properties [1].

Spiroannelation Methodology Development

The total synthesis of spirodionic acid via a twofold Michael addition strategy serves as a valuable case study for developing new spiroannelation methodologies. The selective construction of stereochemically defined spirocycles can be applied to other complex natural product syntheses [2].

Biosynthetic Pathway Elucidation

Spirodionic acid's biosynthesis via an intermolecular Diels–Alder-type reaction between 6-ethyl-2H-pyrone and sarkomycin offers a model system for studying non-canonical terpene cyclization in actinomycetes. It can be used in feeding experiments with isotopically labeled precursors to further elucidate enzyme mechanisms [1].

Reference Standard for Dereplication & Chemotaxonomy

Spirodionic acid can serve as a chemotaxonomic marker for specific Streptomyces strains, particularly those belonging to the Tü 6077 and ICBB8198 lineages. Its distinctive spirocyclic signature in NMR and MS analyses facilitates dereplication efforts in microbial natural product discovery programs [1].

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